(S)-(+)-2-(Methoxymethyl)pyrrolidine

Catalog No.
S574886
CAS No.
63126-47-6
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-(Methoxymethyl)pyrrolidine

CAS Number

63126-47-6

Product Name

(S)-(+)-2-(Methoxymethyl)pyrrolidine

IUPAC Name

(2S)-2-(methoxymethyl)pyrrolidine

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1

InChI Key

CHPRFKYDQRKRRK-LURJTMIESA-N

SMILES

COCC1CCCN1

Canonical SMILES

COCC1CCCN1

Isomeric SMILES

COC[C@@H]1CCCN1

The exact mass of the compound (S)-(+)-2-(Methoxymethyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-2-(Methoxymethyl)pyrrolidine (CAS 63126-47-6), commonly known as SMP or O-methyl-L-prolinol, is a highly versatile chiral building block, organocatalyst, and chiral auxiliary derived from L-proline. Commercially available at >99% enantiomeric excess, SMP features a rigid secondary pyrrolidine amine coupled with a Lewis basic methoxymethyl ether side chain. This specific structural combination allows it to function simultaneously as a stereodirecting scaffold and a stable coordinating ligand for metals such as lithium and zinc. In procurement contexts, SMP is most frequently sourced as the mandatory precursor for the synthesis of the Enders SAMP chiral auxiliary, as well as a cost-effective, scalable organocatalyst for asymmetric Michael additions, cross-aldol reactions, and the generation of chiral amino siloxy dienes .

Attempting to substitute SMP with its cheaper precursor, L-prolinol, routinely fails in complex asymmetric syntheses due to the reactivity of the unprotected hydroxyl group. In L-prolinol, the primary alcohol acts as a protic hydrogen-bond donor and is highly susceptible to unwanted O-alkylation, esterification, and alkoxide formation when exposed to strong bases or organometallic reagents. By contrast, the methoxymethyl group in SMP masks the oxygen, converting it into an aprotic, stable Lewis base. This modification prevents side reactions while allowing the oxygen to tightly coordinate metal cations (e.g., Li+) to fix transition-state geometries. Furthermore, while bulky diphenylprolinol silyl ethers (Hayashi-Jørgensen catalysts) offer greater steric shielding, they lack the specific, tight metal-coordinating ability of SMP's methoxy group, making SMP the required choice for directed lithiation and specific auxiliary-driven cycloadditions [1].

Essential Precursor for >99% ee SAMP Auxiliary Synthesis

SMP is the mandatory synthetic precursor for (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), a premier chiral auxiliary used in the Enders alkylation of ketones. Standardized protocols require the N-amination of SMP (via Hofmann degradation or nitrosation/reduction) to yield SAMP. Procuring high-purity SMP (>99% ee) is critical, as the stereochemical integrity is fully retained during conversion, enabling the resulting SAMP hydrazones to routinely deliver >95% ee in downstream asymmetric α-alkylations. Substituting with lower-purity or racemic precursors directly degrades the final product's optical purity [1].

Evidence DimensionStereochemical transfer efficiency
Target Compound Data>99% ee SMP yields >99% ee SAMP
Comparator Or BaselineRacemic or lower purity methoxymethylpyrrolidine
Quantified DifferenceComplete retention of chirality required for >95% ee downstream alkylations
ConditionsN-amination via Hofmann degradation or nitrosation

Procurement of >99% ee SMP is a strict prerequisite for manufacturing the SAMP auxiliary without loss of optical activity, directly dictating the success of industrial asymmetric alkylations.

Diastereofacial Control in Asymmetric Diels-Alder Cycloadditions

When utilized as a chiral auxiliary to form 1-amino-3-siloxy-1,3-dienes, SMP demonstrates strong diastereofacial control in Diels-Alder reactions. In cycloadditions with methacrolein, the SMP-derived diene achieves a 79% overall yield and 68% ee of the resulting enone after reduction and elimination. While highly engineered C2-symmetric auxiliaries can achieve higher ee values, SMP provides a highly cost-effective, commercially scalable baseline that vastly outperforms achiral pyrrolidine auxiliaries, which inherently yield 0% ee [1].

Evidence DimensionEnantiomeric excess (ee) in cycloaddition
Target Compound Data68% ee (SMP-derived diene)
Comparator Or Baseline0% ee (Achiral pyrrolidine-derived diene)
Quantified Difference+68% ee improvement
ConditionsCycloaddition with methacrolein followed by reduction and HF-mediated elimination

SMP provides a commercially viable, scalable auxiliary for asymmetric Diels-Alder reactions requiring moderate-to-high enantioselectivity without the prohibitive cost of complex C2-symmetric ligands.

Stereochemical Control via Fixed Lithium-Oxygen Coordination

In the synthesis of chiral α-lithiated silicon compounds, the methoxymethyl group of SMP acts as an essential coordinating side arm. NMR and X-ray diffraction studies confirm that the SMP ligand forms a fixed Li-O contact at room temperature, rigidly dictating the absolute configuration at the metalated carbon. This tight coordination results in a diastereomeric ratio (dr) of ≥ 98:2 upon trapping with electrophiles like trimethylchlorostannane. Unprotected prolinol is entirely incompatible with this process due to rapid deprotonation of the OH group, making SMP uniquely suited for stereoselective metalations[1].

Evidence DimensionDiastereomeric ratio (dr) of trapped product
Target Compound Data≥ 98:2 dr (using SMP ligand)
Comparator Or BaselineUnprotected L-prolinol (incompatible)
Quantified DifferenceComplete stereocontrol vs. reaction failure (alkoxide formation)
ConditionsTrapping of (R,S)-LiL·quinuclidine with trimethylchlorostannane at room temperature

The stable, aprotic Lewis basicity of SMP is critical for stabilizing chiral organolithium intermediates, making it the ligand of choice for highly stereoselective metalations.

Industrial Synthesis of SAMP/RAMP Hydrazones

SMP is the indispensable starting material for the large-scale production of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). Procurement of high-purity SMP is required for facilities utilizing Enders hydrazone methodology for the asymmetric α-alkylation of aldehydes and ketones [1].

Chiral Auxiliary for Asymmetric Diels-Alder Reactions

SMP is highly effective for generating chiral 1-amino-3-siloxy-1,3-dienes. It is the optimal choice when a cost-effective, commercially available auxiliary is needed to achieve strong diastereofacial control (up to 68% ee) in cycloadditions with activated dienophiles like methacrolein[2].

Stereodirecting Ligand in Organometallic Syntheses

Due to its stable methoxymethyl ether group, SMP is ideally suited as a chiral ligand for stabilizing organolithium and organozinc intermediates. It is the preferred procurement choice over unprotected prolinol when fixed metal-oxygen coordination is required to achieve high diastereomeric ratios (≥ 98:2) without risking alkoxide-driven side reactions [3].

Secondary Amine Organocatalysis

SMP is utilized as a direct organocatalyst in cross-aldol reactions (e.g., dihydroxyacetone with p-nitrobenzaldehyde) and asymmetric Michael additions. It serves as a less sterically hindered alternative to bulky diphenylprolinol silyl ethers, making it suitable for less demanding substrates where tight transition-state coordination is prioritized over extreme steric shielding.

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

(S)-2-(methoxymethyl)pyrrolidine

Dates

Last modified: 08-15-2023

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